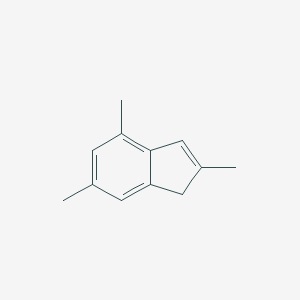

2,4,6-trimethyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNBXQPGMJVNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448316 | |

| Record name | 2,4,6-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150096-40-5 | |

| Record name | 2,4,6-trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4,6 Trimethyl 1h Indene and Analogous Systems

Direct Synthetic Routes to 2,4,6-Trimethyl-1H-Indene

The synthesis of the specific isomer this compound (CAS 150096-40-5) can be achieved from 2,4,6-trimethylstyrene. chemicalbook.comsigmaaldrich.comcapotchem.com One reported method involves a two-stage process. The first stage utilizes an iridium complex, (iPr4PCP)Ir(C2H4), to facilitate the cyclization of the styrene (B11656) derivative. This is followed by a second stage of hydrogenation using 5% palladium on activated carbon under hydrogen gas pressure to yield the final 2,3-dihydro-4,6-dimethyl-1H-indene product. chemicalbook.com

The mechanism for the direct synthesis of trimethylated indenes from trimethylstyrene (B3057129) involves distinct catalytic cycles. The initial cyclization is proposed to proceed via a metal-catalyzed C-H activation pathway. An iridium(III) pincer complex, similar to those studied for benzylic alkylation, likely facilitates an intramolecular C-H bond activation at one of the ortho-methyl groups of the trimethylstyrene substrate. nih.govwiley.com This is followed by insertion of the vinyl group and subsequent reductive elimination to form the five-membered ring of the indene (B144670) skeleton. The second step, hydrogenation of the resulting indene derivative, is a well-established process where palladium on carbon serves as a heterogeneous catalyst for the addition of hydrogen across the double bond, leading to the corresponding indane. chemicalbook.com Mechanistic studies on related systems using Hammett correlations and kinetic isotope effects have helped to elucidate the nature of transition states in similar hydrogenation and transfer hydrogenation reactions of indene-related structures. uzh.ch

Syntheses of Related Trimethylated and Substituted Indene Derivatives

A broad spectrum of synthetic methods has been developed for accessing substituted indene derivatives beyond the specific 2,4,6-trimethyl isomer. tandfonline.com These methods are critical for creating molecular diversity for applications in medicinal chemistry and materials science. bohrium.comtandfonline.com Strategies often involve the construction of the indene core through cyclization or the functionalization of a pre-existing indene skeleton.

Direct C-H functionalization of the indene core is a powerful tool for introducing alkyl and aryl substituents.

Alkylation: Non-noble metal catalysis has emerged for the selective alkylation of indenes. Manganese-based catalysts, in particular, can be tuned to achieve either mono- or dialkylation of the indene ring using alcohols as the alkylating agents through a borrowing hydrogen mechanism. acs.orgacs.org Similarly, iridium(III) pincer complexes have proven effective for the facile benzylic alkylation of indenes with both primary and secondary alcohols, yielding C3-alkylated products with excellent regioselectivity. nih.govwiley.com

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Bis-N-Heterocyclic Carbene Manganese | Primary/Secondary Alcohols | Selectively produces mono- or dialkylated indenes. | acs.org |

| Spirocyclic NHC Ir(III) Pincer Complex | Primary/Secondary Alcohols | Excellent regioselectivity for C3-alkylation. | nih.govwiley.com |

Arylation: Direct arylation provides an efficient route to aryl-substituted indenes. A transition-metal-free method utilizes lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA) to promote the reaction of indenes with unactivated fluoroarenes, rapidly yielding 3-arylindenes at room temperature. nih.govacs.org The proposed mechanism involves the in-situ generation of an aryne intermediate. nih.govacs.org Palladium catalysis is also effective; for instance, a Pd(CH₃CN)₂Cl₂ catalyst with a tBu-XPhos ligand enables the direct α-arylation of indane-1,3-dione with a wide range of aryl iodides and triflates. organic-chemistry.org

Cycloaddition reactions offer a convergent approach to building the bicyclic indene framework.

Formal (3+2) Cycloaddition: Gold(I) catalysts can trigger a formal (3+2) cycloaddition between terminal allenes and aryl gold(I) carbenes. The carbenes are generated in situ from 7-substituted 1,3,5-cycloheptatrienes via a retro-Buchner reaction, leading to highly substituted indenes. nih.govwiley.com The proposed mechanism involves electrophilic attack of the gold carbene on the allene, followed by intramolecular electrophilic aromatic substitution to close the five-membered ring. wiley.com

Tandem [4+2]/[2+2] Cycloaddition: A cascade reaction involving indene and arynes, generated from 2-(trimethylsilyl)aryl triflates, proceeds through a Diels-Alder [4+2] cycloaddition followed by a [2+2] cycloaddition to yield complex polycyclic structures. nih.gov

Hetero-Diels-Alder Reaction: The indene double bond can act as a dienophile in hetero-Diels-Alder reactions. A highly regio- and stereoselective reaction with an N-sulfonyl-1-aza-1,3-butadiene has been used to construct the 5H-indeno[1,2-b]pyridine system. tandfonline.com

[3+2] Cycloaddition of N-Ylides: Quinolinium ylides can undergo a [3+2] cycloaddition with 1,3-indanedione derivatives to form spiro[indene-2,3'-pyrrolo[1,2-a]quinolone]s with high diastereoselectivity. sioc-journal.cn

A variety of transition metals catalyze the cyclization of acyclic precursors to form the indene skeleton.

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Iron (FeCl₃) | Cationic or Cascade Cyclization | Cinnamates or Propargylic alcohols/Alkenes | tsinghua.edu.cntandfonline.com |

| Silver (AgSbF₆) | Annulative Coupling | Secondary benzyl (B1604629) alcohols and Alkynes | oup.comoup.com |

| Palladium (Pd(OAc)₂) | Intramolecular Allylic Arylation (C-H activation) | Baylis–Hillman acetates | thieme-connect.com |

| Rhodium (Rh(III)) | Dehydrogenative Alkylation/Aldol (B89426) Condensation | (Hetero)arenes and Allylic alcohols | nih.gov |

| Platinum (PtCl₂) | Cycloisomerization | 1-Alkyl-2-ethynylbenzenes | organic-chemistry.org |

These methods often proceed through distinct mechanisms. Iron(III) chloride can act as a Lewis acid to promote intramolecular Friedel-Crafts-type cyclizations or initiate complex cascades. tsinghua.edu.cntandfonline.com Silver catalysts enable the 1:1 annulative coupling of benzyl alcohols with alkynes, avoiding the 2:1 coupling products sometimes seen with iron catalysis. oup.comoup.com Palladium-catalyzed reactions can proceed via C-H activation, where an intramolecular allylic arylation of Baylis-Hillman acetates forms the indene ring. thieme-connect.com Rhodium(III) has been used to catalyze the dehydrogenative coupling of arenes with allylic alcohols, which can then undergo an aldol condensation to furnish indenes. nih.gov

Cascade and one-pot reactions provide exceptional efficiency by forming multiple bonds in a single synthetic operation, avoiding the need to isolate intermediates.

Iodine-Catalyzed Cascade: Molecular iodine catalyzes a cascade reaction between 2-styrylbenzaldehydes and indoles. wiley.com The process involves nucleophilic addition, a 4π-electrocyclization, and isomerization to yield substituted 1H-indenes. wiley.com

Lewis Acid-Catalyzed Cascade: Ytterbium(III) triflate, a Lewis acid, catalyzes a cascade reaction between aziridines and propargylic alcohols to produce functionalized indenes. acs.org

One-Pot Thermal Isomerization: Highly functionalized indenes can be produced in high yields through a one-pot reaction of acetylenic esters and cyclohexyl isocyanide with aryl ketones. tandfonline.comtandfonline.com The reaction proceeds through an iminolactone intermediate that undergoes thermal isomerization to the indene product. tandfonline.comtandfonline.com

Copper-Catalyzed Three-Component Reaction: A domino three-component coupling and cyclization reaction catalyzed by copper(I) provides an efficient synthesis of substituted indenes. rsc.org

Tandem Acetal-Assisted Cyclization: In the presence of a catalytic amount of triflic acid, o-alkenylbenzaldehydes and enolizable ketones undergo a one-pot reaction involving an in-situ formed acetal. nih.govfigshare.com This triggers a tandem Claisen-Schmidt condensation followed by a 5-exo-trig cyclization and Michael addition to give the final indene derivatives. nih.govfigshare.com

Sustainable and Scalable Approaches in Indene Synthesis

The development of sustainable and scalable methods for the synthesis of indene derivatives, including this compound, is a significant focus in modern organic chemistry. These approaches aim to improve efficiency, reduce environmental impact, and enhance economic viability by utilizing greener catalysts, milder reaction conditions, and advanced process technologies.

Key strategies in sustainable indene synthesis include the use of earth-abundant metal catalysts, biocatalysis, and the implementation of continuous flow and microwave-assisted processes. These methods offer alternatives to traditional syntheses that often rely on stoichiometric reagents, harsh conditions, or expensive and toxic noble metal catalysts.

Catalytic Systems Based on Abundant Metals

A notable advancement in green chemistry is the replacement of precious metal catalysts (like palladium and rhodium) with catalysts based on more abundant and less toxic metals such as iron and cobalt.

Cobalt-Catalyzed Synthesis: Researchers have developed a cobalt-based catalytic system for the synthesis of substituted 1H-indenes. uva.nl This method utilizes a cheap and easy-to-prepare cobalt complex that operates via a metalloradical catalysis mechanism. uva.nl The process involves the in-situ formation of diazo compounds from tosyl hydrazones, which are then activated by the cobalt catalyst to form carbene-radical intermediates that undergo ring-closure to yield the indene products. uva.nl This approach is notable for its broad substrate scope and tolerance of various functional groups. uva.nl

Iron-Catalyzed Annulation: Iron-catalyzed annulation of secondary benzyl alcohols with alkynes provides a direct route to 1,2,3-substituted indenes. nii.ac.jp Similarly, iron(III) chloride (FeCl₃) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce a variety of functionalized indenes with high regioselectivity. organic-chemistry.org

Biocatalytic and Biotransformation Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral indene derivatives, offering high enantioselectivity and regioselectivity under mild, aqueous conditions. core.ac.ukrsc.org These methods often employ whole-cell systems or isolated enzymes. core.ac.ukrsc.orgnih.gov

Microbial Dihydroxylation: Strains of microorganisms, such as Pseudomonas putida, can perform the dihydroxylation of indene to yield cis-indane-1,2-diol. rsc.org While initial reactions may yield both enantiomers, extended reaction times can improve the enantiomeric excess. rsc.org Metabolic engineering and directed evolution techniques are being explored to enhance the efficiency and selectivity of these microbial conversions, which are crucial for producing chiral intermediates for pharmaceuticals. core.ac.uk

Enzymatic Resolution: Whole-cell biocatalysis has been successfully used for the kinetic resolution of racemic indene intermediates. For instance, the strain Bacillus cereus WZZ006 has demonstrated high stereoselectivity in the hydrolysis of a racemic ester of a substituted 1-oxo-2,3-dihydro-1H-indene derivative, yielding the (S)-enantiomer with high enantiomeric excess. nih.gov The advantages of biocatalysis include the ability to perform reactions at ambient temperature and pressure, minimizing issues like isomerization and racemization. core.ac.uk

The table below summarizes key findings in biocatalytic indene synthesis.

Interactive Data Table: Biocatalytic Synthesis of Indene Derivatives| Biocatalytic System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Indene | cis-Indane-1,2-diol | Dihydroxylation with increasing enantiomeric excess over time. | rsc.org |

| Bacillus cereus WZZ006 | Racemic 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester | Achieved 93.0% enantiomeric excess (e.e.s) with a conversion of nearly 53.0%. | nih.gov |

Process Intensification: Microwave and Flow Chemistry

Process intensification technologies like microwave irradiation and continuous flow chemistry are being increasingly applied to indene synthesis to enhance scalability, safety, and efficiency.

Microwave-Assisted Synthesis: Microwave-assisted intramolecular Friedel–Crafts acylation has been reported for the synthesis of 1-indanones, which are precursors to indenes. beilstein-journals.orgnih.gov This method, often catalyzed by metal triflates in ionic liquids, offers significantly reduced reaction times and allows for the recovery and reuse of the catalyst. beilstein-journals.orgnih.gov

Continuous Flow Reactors: The combination of continuous flow processing and microwave heating has enabled the scalable synthesis of fullerene/indene monoadducts, achieving productivity on the gram-per-hour scale. acs.orgfigshare.com This approach allows for precise control over reaction parameters like residence time, which is crucial for maximizing conversion and selectivity while operating at high temperatures safely. acs.orgfigshare.com Flow chemistry is particularly advantageous for highly exothermic or fast reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient heat transfer. mdpi.com

The following table presents data from a scalable flow synthesis of fullerene/indene adducts.

Interactive Data Table: Microwave Flow Synthesis of C₆₀-Fullerene/Indene Monoadducts| Solvent | Temperature (°C) | Residence Time (min) | Indene Conc. (M) | C₆₀ Conversion (%) | Monoadduct:Bisadduct Ratio | Reference |

|---|---|---|---|---|---|---|

| o-Xylene | 205 | 5.8 | 0.4 | 88 | 9.4 | acs.org |

| o-Xylene | 205 | 5.8 | 0.8 | 98 | 8.9 | acs.org |

| o-Xylene | 205 | 2.2 | 0.4 | 44 | >20 | acs.org |

These advanced methodologies underscore a shift towards more sustainable and efficient manufacturing of complex molecules like this compound and its analogs, aligning with the principles of green chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4,6 Trimethyl 1h Indene

Electrophilic and Nucleophilic Reactivity of the Indene (B144670) System

The indene system possesses both nucleophilic and electrophilic characteristics. The electron-rich double bond within the five-membered ring and the aromatic ring can act as nucleophiles, while the allylic protons and the potential for the formation of a stable indenyl anion impart electrophilic and nucleophilic reactivity, respectively.

The reactivity of indene derivatives is sensitive to the electronic nature of substituents. In the context of electrophilic attack, the electron-donating methyl groups in 2,4,6-trimethyl-1H-indene enhance the electron density of the π-system, making it more susceptible to reaction with electrophiles. Conversely, the amino group in compounds like 2-Amino-4,5,6,7-tetrahydro-1H-indene-3-carbonitrile can act as a nucleophile in substitution reactions with electrophiles. evitachem.com

The concept of Hard and Soft Acids and Bases (HSAB) theory is relevant in predicting the reactivity of such systems. nih.gov Soft electrophiles are expected to react preferentially with the soft nucleophilic sites of the indene. nih.gov The formation of covalent bonds is often governed by the energies of the frontier molecular orbitals of the reacting species. nih.gov

Computational methods like Density Functional Theory (DFT) can be employed to predict sites susceptible to electrophilic or nucleophilic attack. For instance, Fukui indices can identify regions of a molecule that are more likely to react with electrophiles or nucleophiles. researchgate.net

Radical Pathways in Substituted Indene Transformations

Radical reactions provide an alternative pathway for the functionalization of indenes. These reactions often involve the formation of highly reactive radical intermediates that can undergo a variety of transformations.

For example, the difunctionalization of alkenes, including styrenes, can proceed through a radical-mediated pathway. nsf.gov In some cases, the reaction of styrenes, such as 2,4,6-trimethylstyrene, can lead to the formation of functionalized products, although steric hindrance may affect the yield. nsf.gov The mechanism can involve the generation of a carbon-centered radical which then reacts further. nsf.gov Evidence for radical intermediates can sometimes be obtained through trapping experiments. diva-portal.org

The formation of radical cations is another possibility in the reactions of substituted indenes. diva-portal.org These radical cations can then be intercepted by nucleophiles. diva-portal.org For instance, the photocatalytic activation of certain compounds can lead to the formation of radical cation intermediates that subsequently react with styrenes. diva-portal.org

Catalytic Reaction Mechanisms Involving this compound and Its Derivatives

Catalysis plays a crucial role in the synthesis and transformation of indene derivatives, enabling a wide range of reactions with high efficiency and selectivity.

Metal-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and synthesizing substituted indenes. smolecule.com

Rhodium(I) catalysts have been used in the synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid and alkynes. organic-chemistry.org

Ruthenium catalysts are effective for various transformations. For instance, TpRuPPh3(CH3CN)2PF6 can catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form indenes. organic-chemistry.org Ruthenium complexes have also been utilized in N-alkylation and α-alkylation reactions. acs.org

Gold(I) catalysts have been shown to catalyze the tandem Claisen rearrangement/hydroarylation of propargyl vinyl ethers to produce indenes. unifi.it They can also catalyze the cyclization of aromatic 1,5-enynes. chemrxiv.org

Iron(III) chloride (FeCl3) can catalyze the cyclization of N-benzylic sulfonamides with internal alkynes to afford functionalized indenes. organic-chemistry.org

Platinum catalysts , such as PtCl2 and PtCl4, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org

Acid Catalysis:

Friedel-Crafts acids can promote the dimerization and oligomerization of indene. researchgate.net

Brønsted acids can be used in the reaction between cinnamaldehydes and sulfonamides to provide functionalized indenes. organic-chemistry.org

The pyrolysis of materials in the presence of catalysts like kaolin (B608303) or bentonite (B74815) can produce a variety of compounds, including alkylated indenes. nih.gov The specific indene derivatives formed depend on the catalyst and reaction conditions. nih.gov

Rearrangement Processes and Isomerization Dynamics

Substituted indenes can undergo various rearrangement and isomerization reactions, often driven by the formation of more stable intermediates or products. These processes can be influenced by catalysts, temperature, and the nature of the substituents.

One common rearrangement is the migration of the double bond within the five-membered ring. For example, base-mediated double bond migration has been observed in bis-allylated indenes. bham.ac.uk

Acid-catalyzed rearrangements are also prevalent. In the dimerization of indene in the presence of a Friedel-Crafts acid, the initial products can undergo further rearrangement, such as a 1,2-hydride shift, to form different isomers. researchgate.net

Rearrangement reactions are a fundamental part of organic synthesis and can lead to the formation of complex molecules. wiley-vch.de For instance, the Claisen rearrangement, a type of electrocyclic rearrangement, has been utilized in the synthesis of indenes. unifi.itthieme-connect.de This reaction involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether. bham.ac.uk

The isomerization of allylic alcohols, often catalyzed by metal complexes, is another important rearrangement process. thieme-connect.de Additionally, pinacol (B44631) and semi-pinacol rearrangements can be used to synthesize ketones from diols. thieme-connect.de

Computational and Theoretical Investigations of 2,4,6 Trimethyl 1h Indene

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of 2,4,6-trimethyl-1H-indene are subjects of significant theoretical interest. Aromaticity, a key concept in chemistry, is associated with the energetic stability of cyclic, planar, and conjugated systems with [4n+2] π-electrons. nih.gov Computational methods provide powerful tools to probe these characteristics at a molecular level.

Recent studies have employed time-resolved optical spectroscopies to experimentally evaluate excited-state aromaticity. nih.gov While these experimental techniques are challenging, they offer a direct way to observe changes in molecular features in excited states and provide evidence for concepts like aromaticity reversal. nih.gov Theoretical calculations, however, remain the primary method for detailed analysis of ground and excited state aromaticity. nih.gov For instance, the analysis of electron localization function (ELF) and its π-contribution (ELFπ) can be used to assess aromaticity by examining the bifurcation values between C-C bonds. mdpi.com

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules, including their geometry and stability. researchgate.neteurjchem.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to optimize molecular geometries and calculate electronic structure properties. researchgate.neteurjchem.comresearchgate.net These calculations can provide insights into the stability of different isomers and the effects of substituents on the molecular structure. For instance, studies on indenone derivatives have shown that the position of substituents can significantly influence the stability and aromaticity of the indenone system. researchgate.net

The stability of a molecule is often related to its heat of formation and strain energy, which can be dissected into components like bond length strain, angle strain, and torsional strain. slideserve.com DFT calculations can provide estimates of these energetic properties, helping to rationalize the observed stability of molecules like this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgmalayajournal.org

The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap generally indicates higher reactivity. malayajournal.org DFT calculations are commonly used to determine the energies of these frontier orbitals. malayajournal.orgresearchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (σ): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

Number of Transferred Electrons (ΔN): Indicates the tendency of a molecule to donate or accept electrons in a reaction. researchgate.net

These descriptors, derived from FMO theory, provide a quantitative basis for predicting the reactivity of this compound in various chemical transformations. researchgate.netresearchgate.net

Reaction Energetics and Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org It postulates the existence of a high-energy "transition state" or "activated complex" that lies on the reaction pathway between reactants and products. wikipedia.orgumn.edu The rate of a reaction is then related to the concentration of these activated complexes and the frequency with which they cross the transition state barrier. wikipedia.org

Computational chemistry, particularly DFT, plays a crucial role in elucidating reaction mechanisms by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. masterorganicchemistry.com By mapping out the potential energy surface of a reaction, computational methods can identify the lowest energy pathway and the structure of the transition state.

For a molecule like this compound, TST can be applied to study various reactions it might undergo, such as dimerization or functionalization. researchgate.net For example, in a study of indene (B144670) dimerization, computational methods were used to determine the relative stabilities of different dimeric products. researchgate.net

Conformational Analysis and Stereochemical Considerations

For a molecule like this compound, which has a non-planar five-membered ring and methyl group substituents, conformational analysis can reveal the preferred spatial arrangement of the atoms. This involves identifying the most stable conformers and the energy barriers for interconversion between them. Computational methods are essential for performing detailed conformational analyses, often involving systematic searches of the conformational space and energy calculations for each identified conformer.

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is also a critical consideration. washington.eduwindows.net this compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. The specific stereochemistry of the molecule can have a profound impact on its biological activity and its interactions with other chiral molecules.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. ijcmas.com By solving Newton's equations of motion for each particle in the system, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment. nih.gov

In the context of this compound, MD simulations can be used to investigate its intermolecular interactions in various solvents or in the presence of other molecules. nih.gov For example, MD simulations can be used to study how the molecule interacts with a lipid bilayer, providing information about its potential to cross biological membranes. nih.gov Such simulations can also be used to explore the stability of different conformers and the dynamics of conformational changes. acs.org

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding within a molecule. uni-muenchen.dejuniperpublishers.com It transforms the delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dejuniperpublishers.com

NBO analysis can be used to characterize the nature of the chemical bonds in this compound, providing information about their polarity, hybridization, and delocalization. juniperpublishers.com By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the energetic importance of delocalization effects, such as hyperconjugation. uni-muenchen.de This analysis can provide a deeper understanding of the electronic structure and reactivity of the molecule, complementing the insights gained from FMO theory. aiu.educhemrxiv.org

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2,4,6 Trimethyl 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Positional Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional arrangement of atoms in a molecule. For 2,4,6-trimethyl-1H-indene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the different types of protons present in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The methyl protons would give rise to sharp singlet signals in the upfield region, likely between 2.0 and 2.5 ppm. The protons on the five-membered ring, including the methylene (B1212753) (CH₂) and the single vinylic proton, would have characteristic chemical shifts and coupling constants that would confirm the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in this compound. The aromatic carbons would resonate in the range of 120-150 ppm, while the carbons of the methyl groups would appear at much higher field, typically between 15 and 25 ppm. The sp² and sp³ hybridized carbons of the five-membered ring would also have characteristic chemical shifts. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the 2,4,6-trimethyl substitution pattern.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Vinylic CH | 6.0 - 6.5 | Multiplet |

| Allylic CH₂ | 3.0 - 3.5 | Singlet or Multiplet |

| Methyl (Aromatic) | 2.2 - 2.5 | Singlet |

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 135 - 150 |

| Aromatic CH | 120 - 130 |

| Vinylic C (quaternary) | 140 - 150 |

| Vinylic CH | 115 - 125 |

| Allylic CH₂ | 30 - 40 |

| Methyl (Aromatic) | 18 - 25 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to the various bond vibrations. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the double bond in the five-membered ring would likely produce signals in the 1600-1450 cm⁻¹ region. C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C double bond stretching would also be Raman active. The symmetric stretching and bending vibrations of the methyl groups are also expected to be observable.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1580 | IR, Raman |

| Vinylic C=C Stretch | 1650 - 1630 | IR, Raman |

| CH₂ Bend (Scissoring) | 1470 - 1450 | IR |

| CH₃ Bend (Asymmetric) | 1465 - 1440 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄), the molecular weight is 158.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. The fragmentation pattern would likely involve the loss of methyl groups (CH₃), leading to a prominent peak at m/z 143 (M-15). Subsequent loss of another methyl group could result in a peak at m/z 128. Other fragmentations could involve rearrangements and cleavages of the five-membered ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 158 | [C₁₂H₁₄]⁺ (Molecular Ion) |

| 143 | [C₁₁H₁₁]⁺ (Loss of CH₃) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the indene (B144670) ring system and the orientation of the methyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions, would be elucidated. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, through substitution on the five-membered ring, then Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of the resulting enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative of this compound, the ECD spectrum would show positive and/or negative bands corresponding to the electronic transitions. Comparison of the experimental ECD spectrum with that predicted by quantum chemical calculations would allow for the unambiguous assignment of the absolute configuration (R or S).

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides information about the stereochemistry of a chiral molecule based on its vibrational modes. Similar to ECD, the experimental VCD spectrum of a chiral derivative could be compared with theoretical predictions to determine its absolute configuration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the extended π-system of the indene core. The benzene ring and the double bond in the five-membered ring constitute a conjugated system. This conjugation is expected to result in π → π* transitions, leading to strong absorption bands in the UV region, likely in the range of 200-300 nm. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the methyl substituents on the aromatic ring.

Applications and Emerging Research Areas of 2,4,6 Trimethyl 1h Indene Derivatives

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

The indenyl framework, particularly when substituted with bulky groups like trimethyl, offers a powerful platform for ligand design in transition metal catalysis. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the development of efficient catalyst systems is a continuous pursuit. While direct research on 2,4,6-trimethyl-1H-indene derivatives in this specific context is not extensively documented in the provided results, the broader class of indene (B144670) derivatives is relevant. For instance, palladium catalysis is employed in the synthesis of various functionalized indenes. organic-chemistry.org The principles of ligand design suggest that a 2,4,6-trimethyl-1H-indenyl ligand could offer advantages in palladium-catalyzed processes by providing steric bulk that may enhance catalyst stability and influence regioselectivity. The synthesis of 6,8-disubstituted 1,7-naphthyridines as potent and selective phosphodiesterase type 4D inhibitors has been achieved using palladium-catalyzed cross-coupling reactions, highlighting the broad applicability of this catalytic method. nih.gov

Olefin Metathesis and Related Transformations

Derivatives of this compound have found a significant niche in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction. Ruthenium-based catalysts bearing indenylidene ligands are widely used, and modifications to the indenylidene structure can profoundly impact catalytic performance.

Specifically, the introduction of methyl groups at the ortho positions of the phenyl ring on an indenylidene ligand, which is structurally related to the 2,4,6-trimethylphenyl group, has been studied. d-nb.info Density functional theory (DFT) calculations have shown that these sterically demanding indenylidene ligands lead to a more exothermic first phosphine (B1218219) dissociation step, which is a key initiation event in the metathesis cycle. d-nb.info This steric pressure is hypothesized to accelerate the initiation rate of the reaction. d-nb.info

The general architecture of these catalysts often includes a ruthenium metal center, two L-type ligands (such as phosphines or N-heterocyclic carbenes), two halides, and an indenylidene moiety. beilstein-journals.org The electronic properties of the ligands are crucial; for example, electron-rich phosphine ligands can increase the metathesis activity of the ruthenium center. harvard.edu The use of N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and its saturated analogue SIMes, in conjunction with indenylidene ligands has been a key area of research. d-nb.infobeilstein-journals.org These NHC ligands are strong σ-donors and stabilize the catalytically active 14-electron ruthenium intermediate. harvard.edu

| Catalyst Feature | Impact on Olefin Metathesis | Research Finding |

| ortho-Methyl Substitution on Phenyl Ring of Indenylidene | Faster initiation rate | DFT studies show a more exothermic first phosphine dissociation due to steric pressure. d-nb.info |

| N-Heterocyclic Carbene (NHC) Ligands (e.g., IMes, SIMes) | Increased catalyst activity and stability | Strong σ-donation stabilizes the 14-electron Ru intermediate, making the catalyst more effective. d-nb.infoharvard.edu |

| Phosphite Ligands | Formation of cis-complexes with different reactivity | Reaction with indenylidene complexes can lead to catalysts with unusual cis-geometry and altered thermal stability. beilstein-journals.org |

Other Transition Metal-Mediated Catalytic Processes

Beyond palladium and ruthenium catalysis, the broader class of indene derivatives is utilized in various other transition metal-mediated reactions. For example, rhodium(I) catalysts have been used for the synthesis of indene derivatives from 2-(chloromethyl)phenylboronic acid and alkynes. organic-chemistry.org Iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes with high regioselectivity. organic-chemistry.org Furthermore, transition metal complexes are central to processes like hydroformylation, where the coordination of an olefin to a metal complex is a key step. acs.org The development of new metal complex catalysts, including those for olefin metathesis, is an active area of research. rscf.ru The unique electronic and steric properties of this compound derivatives make them promising candidates for exploration as ligands in a wide array of transition metal-catalyzed transformations. tdx.cat

Role in Advanced Materials Science and Engineering

The structural rigidity and potential for functionalization make this compound and its derivatives attractive building blocks for advanced materials. Their incorporation into polymers and electronic materials can impart desirable thermal, optical, and electronic properties.

Precursors for Polymer Synthesis and Advanced Resin Development

Indene and its derivatives are valuable monomers in polymer synthesis. The polymerization of indene, often with other comonomers, can lead to the formation of hydrocarbon resins with applications in adhesives, coatings, and inks. While specific studies focusing solely on this compound for polymer synthesis were not prominent in the search results, the general principles apply. The methyl groups on the indene ring would be expected to influence the polymer's properties, such as its glass transition temperature, thermal stability, and solubility.

A related area is the use of indene derivatives in the development of advanced resins through post-polymerization modification. rsc.org For example, carbonyl derivatives of 1-phenylindan have been developed as photoinitiators for polymerization. google.com The synthesis of a cationite (an ion-exchange resin) from extracted indene through sulfonation and polycondensation has also been demonstrated, showcasing the conversion of indene into functional polymeric materials. nuu.uz This process resulted in a cationite with a high yield and competitive chemical-physical properties compared to commercial equivalents. nuu.uz

| Application Area | Role of Indene Derivative | Example/Finding |

| Cation Exchange Resins | Monomer for polycondensation | Indene extracted from pyrolysis oil was sulfonated and polycondensed to produce a cationite with a 71% yield and a dynamic exchange capacity of 472 mmol/m³. nuu.uz |

| Photoinitiators | Core structure for photoactive molecules | Carbonyl derivatives of 1-phenylindan have been synthesized for use as photoinitiators in polymerization processes. google.com |

| Perfume Encapsulation | Component of aminoplast resin shell | Aminoplast core-shell microcapsules are used for the controlled release of fragrances in various consumer products. google.com |

Applications in Electronic and Optical Materials

Indene derivatives are being explored for their potential in electronic and optical materials due to their conjugated π-systems and tunable electronic properties. researchgate.net They can serve as building blocks for organic semiconductors, components of push-pull dyes, and materials with nonlinear optical (NLO) properties.

The electronic structure of indene-based molecules, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is critical for these applications. nih.govacs.org For instance, in the design of non-fullerene acceptors for organic solar cells, derivatives of inden-1-one have been investigated. nih.gov The introduction of different electron-donating and -accepting groups to the indene framework allows for the tuning of the material's band gap and light absorption characteristics. nih.gov

Furthermore, push-pull dyes, which consist of an electron donor and an electron acceptor connected by a π-conjugated spacer, have been synthesized using indene-based acceptor moieties. mdpi.com These dyes exhibit interesting photophysical properties, such as solvatochromism, and are relevant for applications in sensing and optoelectronics. The synthesis of indole (B1671886) derivatives, which share structural similarities with indenes, also highlights their potential in electroluminescent materials. rsc.org

| Material Type | Role of Indene Derivative | Key Property/Finding |

| Non-Fullerene Acceptors | Core acceptor unit | Modification of indene-based acceptors allows for tuning of the HOMO-LUMO gap, which is crucial for organic photovoltaic performance. nih.gov |

| Push-Pull Dyes | Electron-accepting moiety | Indene-based structures are used to create dyes with tunable optical properties, including negative solvatochromism. mdpi.com |

| Organic Photovoltaics | Structural unit | Indenes are exploited as structural units in the development of organic photovoltaic materials. researchgate.net |

Future Perspectives and Emerging Research Directions for 2,4,6 Trimethyl 1h Indene

Development of Novel and Stereoselective Synthetic Methodologies

While classical syntheses of indenes exist, the future lies in the development of more atom-economical, efficient, and stereoselective methods to access 2,4,6-trimethyl-1H-indene and its derivatives. researchgate.net Recent advances in catalysis offer a roadmap for these new methodologies. Strategies such as Brønsted acid-catalyzed cyclizations of dienes, tandem phosphine-palladium catalysis, and ferric chloride-catalyzed cyclizations of arylallenes present powerful alternatives to traditional methods. researchgate.netorganic-chemistry.org A key area of development will be the adaptation of these modern techniques to control the regioselectivity required to produce the 2,4,6-trimethyl substitution pattern specifically.

Furthermore, the creation of chiral centers, particularly at the 1-position of the indene (B144670) ring, is of significant interest for applications in asymmetric catalysis. Future research will likely focus on enantioselective methods, potentially using chiral Brønsted acids or metal complexes to induce stereoselectivity during the cyclization process. researchgate.netacs.org The development of modular strategies, such as the cascade iodoalkylation of alkynes, allows for the construction of highly functionalized and stereochemically rich indene scaffolds, a direction that could be highly beneficial for creating novel derivatives of this compound. acs.orgnih.gov

| Methodology | Catalyst/Reagent Example | Key Advantages | Potential for Stereoselectivity | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Cycloisomerization | PtCl₂, [RuCl₂(CO)₃]₂, Rh(I) complexes | High atom economy, mild reaction conditions, tolerates various functional groups. | Can be rendered enantioselective with chiral ligands. | organic-chemistry.org |

| Brønsted Acid-Catalyzed Cyclization | Trifluoromethanesulfonic acid (TfOH) | Metal-free, mild conditions, good to excellent yields. | Enantioselectivity can be achieved using chiral phosphoric acids. | researchgate.netorganic-chemistry.org |

| Tandem Catalysis | Phosphine (B1218219)/Palladium | One-pot synthesis of densely functionalized indenes with high yields. | Good stereoselectivity, in some cases exclusively Z-isomer. | researchgate.net |

| Cascade Iodoalkylation of Alkynes | Base-promoted | Modular strategy for highly functionalized indenes, forms multiple bonds in one operation. | Excellent stereoselectivities have been reported for related systems. | acs.orgnih.gov |

Advanced Computational Modeling for Complex Systems and Reactivity Prediction

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and reaction outcomes. scidac.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights that guide experimental work. researchgate.net DFT calculations can be used to optimize the ground-state geometry, predict bond lengths and angles, and simulate spectroscopic data (e.g., NMR chemical shifts) for comparison with experimental results.

A significant future direction is the use of computational models to predict the reactivity of this compound. By simulating frontier molecular orbitals (HOMO/LUMO), researchers can identify the most probable sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net Furthermore, modeling reaction pathways can elucidate complex mechanisms, calculate activation barriers, and predict the stereochemical outcome of reactions, which is crucial for developing the stereoselective syntheses mentioned previously. researchgate.net In silico studies can also predict the electronic and steric effects of the 2,4,6-trimethyl substitution on the properties of resulting metal complexes or materials, accelerating the discovery of new applications. nih.govresearchgate.net

| Modeling Technique | Predicted Property/Application | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, bond lengths, dihedral angles. | Provides accurate structural parameters for the molecule and its derivatives. | |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, identification of reactive sites. | Predicts chemical reactivity and kinetic stability. | researchgate.net |

| Transition State (TS) Modeling | Reaction mechanisms, activation energies, enantioselectivity. | Elucidates reaction pathways and helps in the rational design of catalysts. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, nonlinear optical properties. | Predicts optical and electronic properties for materials science applications. | acs.org |

Exploration of New Catalytic Transformations and Ligand Architectures

The indenyl ligand and its derivatives are cornerstones of organometallic chemistry, most famously in the design of metallocene catalysts for olefin polymerization. The 2,4,6-trimethyl-1H-indenyl ligand is an attractive candidate for creating new, highly specialized catalysts. The methyl groups at the 2-, 4-, and 6-positions provide a unique steric and electronic profile that can influence the geometry, activity, and selectivity of the corresponding metal complex.

Future research will focus on synthesizing ansa-metallocenes of 2,4,6-trimethyl-1H-indenyl with various transition metals (e.g., Zr, Hf, Ti) and exploring their efficacy in polymerization reactions. The specific substitution pattern may lead to catalysts with improved properties, such as the ability to produce polymers with specific tacticities or to incorporate comonomers more effectively. Beyond polymerization, these new ligand architectures could be applied to a broader range of catalytic transformations, including hydrogenations, C-H activation, and cross-coupling reactions, where ligand properties are key to catalyst performance. acs.org The design of novel catalysts is crucial for the advancement of sustainable chemistry. acs.org

| Catalyst Type | Potential Reaction | Anticipated Role of Trimethyl-Indenyl Ligand | Reference |

|---|---|---|---|

| ansa-Zirconocene/Hafnocene | Olefin Polymerization | Control of polymer tacticity and molecular weight through specific steric hindrance. | |

| Ruthenium-Indenyl Complex | Ring-Closing Metathesis | Tuning catalyst activity and stability. | organic-chemistry.org |

| Rhodium-Indenyl Complex | Asymmetric Hydrogenation | Serving as a chiral ligand scaffold to induce enantioselectivity. | acs.org |

| Palladium-Indenyl Complex | Cross-Coupling Reactions | Stabilizing the active catalytic species and influencing reductive elimination. | researchgate.net |

Integration into Supramolecular Chemistry and Nanomaterials Science

The rigid, planar structure of the indene core makes it an excellent building block for larger, well-defined molecular architectures. An emerging research direction is the integration of this compound into the fields of supramolecular chemistry and nanomaterials science. The methyl groups can act as recognition sites or as solubilizing groups, while the aromatic core provides a platform for π-π stacking interactions, which are fundamental to self-assembly processes.

Recent work has shown that indene derivatives can be appended to fullerenes via Diels-Alder reactions to create new electron-transporting materials for perovskite solar cells. acs.org The electronic properties of the indene adduct, which can be tuned by its substituents, are critical to device performance. The this compound derivative could be explored in this context, where its specific electronic signature may offer advantages. Additionally, this indene could be incorporated into more complex systems like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a component in molecular switches and sensors. fluorochem.co.uk

| Application Area | Potential Role of this compound | Key Property | Reference |

|---|---|---|---|

| Organic Photovoltaics (OPVs) | As a precursor to an adduct for modifying electron acceptors like fullerenes. | Tunable electronic levels (LUMO) and improved processability. | acs.org |

| Supramolecular Assemblies | Building block (tecton) for self-assembled structures via π-π stacking. | Rigid scaffold with defined substitution for directional interactions. | fluorochem.co.uk |

| Nanomaterials | Functional ligand for passivating quantum dots or modifying nanoparticle surfaces. | Steric bulk and electronic delocalization influencing surface chemistry. | |

| Molecular Switches | Component of photoswitchable molecules, such as Stenhouse adducts. | The core structure can be part of a larger conjugated system that undergoes photoisomerization. | acs.org |

Contribution to the Development of Advanced Spectroscopic Methods

The unique structure of this compound makes it an interesting subject for analysis by advanced spectroscopic techniques. While standard characterization is routine, future research can leverage sophisticated methods to probe more subtle aspects of its structure and dynamics. For instance, variable-temperature NMR spectroscopy can be employed to study dynamic processes such as conformational changes or hindered rotation of its derivatives and metal complexes.

A particularly exciting frontier is the study of transient species. Techniques like mass-selective matrix isolation allow for the spectroscopic characterization of reactive intermediates, such as the 2,4,6-trimethyl-1H-indenyl cation or radical, in an inert matrix at low temperatures. rsc.org This provides access to the electronic absorption and fluorescence spectra of these species, which is vital for understanding reaction mechanisms and the photophysics of indene-based systems. rsc.org Comprehensive 2D NMR analyses (COSY, HMBC) and high-resolution mass spectrometry are essential for unambiguously establishing the structure of novel, complex derivatives of this indene. nih.gov

| Technique | Information Gained | Research Application | Reference |

|---|---|---|---|

| Variable-Temperature (VT) NMR | Dynamic processes, rotational barriers, conformational equilibria. | Understanding the behavior of indenyl ligands in catalysts. | |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity. | Structural elucidation of novel and complex derivatives. | nih.gov |

| Mass-Selective Matrix Isolation Spectroscopy | Electronic and vibrational spectra of isolated ions and radicals. | Characterization of transient species relevant to reaction mechanisms and astrophysics. | rsc.org |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration for chiral derivatives. | Validating results from asymmetric synthesis. | nih.gov |

Q & A

Basic: What are the common synthetic routes for 2,4,6-trimethyl-1H-indene, and how can reaction conditions be optimized to improve purity?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example, methyl-substituted indenes can be prepared via acid-catalyzed cyclization of substituted styrenes or via alkylation of indene derivatives using methyl halides. To optimize purity:

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis).

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for separation of regioisomers .

- Monitor reaction progress with GC-MS or TLC to terminate reactions at optimal yields.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Prioritize - and -NMR to confirm substitution patterns. For example, methyl groups at positions 2, 4, and 6 will show distinct splitting due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CH, MW 158.24) and detects isotopic patterns .

- IR Spectroscopy : Identify C-H stretching (2800–3000 cm) and aromatic C=C vibrations (1450–1600 cm) .

Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results for methyl-substituted indene isomers?

Methodological Answer:

- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign overlapping proton signals. For instance, NOESY can differentiate between 1,3,5- and 2,4,6-substitution patterns .

- Compare experimental -NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

- Cross-reference with NIST Chemistry WebBook data for analogous compounds (e.g., 1,1,3-trimethylindane) .

Advanced: What computational strategies are effective in modeling the electronic and steric effects of this compound for drug design?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., acetylcholinesterase). Focus on the indene core’s π-π stacking and methyl groups’ hydrophobic contributions .

- Molecular Dynamics (MD) : Apply AMBER or GROMACS to assess conformational stability in solvent environments (e.g., water, DMSO) .

- DFT Calculations : Optimize geometries at the B3LYP/def2-TZVP level to predict redox potentials or charge distribution .

Advanced: How can this compound derivatives be engineered for multi-target activity in neurodegenerative disease research?

Methodological Answer:

- Scaffold Modification : Introduce polar groups (e.g., carboxamides at position 2) to enhance blood-brain barrier permeability and target both acetylcholinesterase and amyloid-beta aggregation .

- Structure-Activity Relationship (SAR) : Systematically vary substituents and measure inhibitory IC values. For example, 5,6-dimethoxy derivatives show enhanced dual activity .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (e.g., non-competitive vs. competitive) .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX tools address them?

Methodological Answer:

- Twinned Crystals : Use SHELXL’s TWIN and BASF commands to refine data from non-merohedral twinning .

- Disorder Modeling : Apply PART and ISOR restraints to manage methyl group rotational disorder .

- High-Resolution Data : Leverage SHELXE for phase extension in cases where heavy-atom derivatives are unavailable .

Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed using directing groups or catalysts?

Methodological Answer:

- Lewis Acid Catalysts : Use AlCl or FeCl to direct methyl groups to para positions during Friedel-Crafts reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers at position 1) to favor 2,4,6-substitution .

- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity through controlled heating .

Advanced: How should researchers address discrepancies between experimental and theoretical mass spectrometry fragmentation patterns?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to confirm fragment origins (e.g., methyl vs. aromatic ring loss) .

- Collision-Induced Dissociation (CID) : Adjust collision energies to match predicted bond dissociation energies (e.g., 20–30 eV for indene derivatives) .

- Cross-Validate with NIST/EPA/NIH Mass Spectral Library : Compare experimental spectra with database entries for analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.